molecular formula C6H7FN2 B1390134 (5-Fluoropyridin-3-yl)methylamine CAS No. 23586-96-1

(5-Fluoropyridin-3-yl)methylamine

Cat. No. B1390134
CAS RN: 23586-96-1
M. Wt: 126.13 g/mol
InChI Key: RYICOVXDBBDCNT-UHFFFAOYSA-N
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Description

“(5-Fluoropyridin-3-yl)methylamine” is a chemical compound with the molecular formula C6H7FN2 . It is also known by other names such as 3-Aminomethyl-5-fluoropyridine and 3-Pyridinemethanamine, 5-fluoro- . The compound has a molecular weight of 126.13 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is (5-fluoropyridin-3-yl)methanamine . The InChI code is 1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 and the InChI key is RYICOVXDBBDCNT-UHFFFAOYSA-N . The canonical SMILES string is C1=C(C=NC=C1F)CN .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 38.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 126.05932639 g/mol . The compound has a complexity of 87.1 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

“(5-Fluoropyridin-3-yl)methylamine” is used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The compound has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . The precautionary statements include P280, P305, P310, P338, and P351 .

properties

IUPAC Name

(5-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYICOVXDBBDCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668414
Record name 1-(5-Fluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyridin-3-yl)methylamine

CAS RN

23586-96-1
Record name 1-(5-Fluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-fluoropyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a Parr reaction bottle was added Pd—C (10%, 560 mg, 0.52 mmol), followed by 28% NH3.H2O (50 ml) and a solution of (2,6-dichloro-5-fluoropyridin-3-yl)methanamine (Compound 144, 10.1 g, 52 mmol) in MeOH (100 ml). The mixture was placed under 51 psi H2 on a shaker type Parr apparatus for 16 h, filtered and concentrated. The resulting aqueous solution was basified with NaOH, extracted with EtOAc (×3). The combined organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product was purified by distillation under vacuum to yield the title compound as colorless oil.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
560 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a Parr Bottle add 2,6-dichloro-3-cyano-5-fluoropyridine (20 g, 0.105 mol), ethanol (336 mL), triethylamine (24 mL), and 5% Pd/C (4 g). Place on a Parr Shaker Apparatus under 60 psi hydrogen for 1 h at ambient temperature. Filter the reaction mixture and bubble ammonia gas into filtrate for 10 min. Add Raney® nickel (5.2 g) and place on a Parr Shaker Apparatus under 500 psi hydrogen for 18 h at 60-70° C. Filter the reaction mixture and concentrate in vacuo. Dissolve in methanol and add 1N hydrogen chloride in ether until form a precipitate. Cool in an ice bath, filter off the precipitate, wash the solid several times with ether, and dry to give the title compound as the hydrochloride salt (12 g, 70%). MS (ES+) m/z: 127 (M+H)+. Dissolve the hydrochloride salt in water, add 0.1 N aqueous NaOH to adjust to pH 10, extract with DCM, dry the organic layer over Na2SO4, filter and concentrate to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoropyridin-3-yl)methylamine
Reactant of Route 2
(5-Fluoropyridin-3-yl)methylamine
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(5-Fluoropyridin-3-yl)methylamine
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(5-Fluoropyridin-3-yl)methylamine
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(5-Fluoropyridin-3-yl)methylamine
Reactant of Route 6
Reactant of Route 6
(5-Fluoropyridin-3-yl)methylamine

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